Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-4-12-13-5-6(10)3-11-8(7)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHZHABDIBXVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587978 | |
| Record name | Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936074-36-1 | |
| Record name | Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-chloropyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods
Biological Activity
Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (ECP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
ECP belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused ring structure that contributes to its biological efficacy. The compound's molecular weight is approximately 287 g/mol, with notable solubility and pharmacokinetic properties that facilitate its application in various biological contexts.
ECP exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of PI3K Isoforms : ECP has been shown to selectively inhibit the phosphoinositide 3-kinase delta (PI3Kδ) isoform, which plays a critical role in immune cell signaling. This inhibition can lead to reduced inflammation and potential therapeutic effects in autoimmune diseases and certain cancers .
- Anticancer Activity : Studies indicate that ECP induces apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways. It has shown effectiveness against various cancer cell lines, including HeLa cells, indicating its potential as an anticancer agent .
- Antimicrobial Properties : ECP derivatives have demonstrated antimicrobial activity against both bacterial and fungal strains, suggesting their potential use in treating infections.
Anticancer Activity
A significant body of research has focused on the anticancer properties of ECP. In vitro studies have demonstrated that ECP can induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : ECP treatment has been associated with G2/M phase arrest in cancer cells, which is crucial for preventing cell proliferation. This was measured using fluorescently labeled antibodies targeting phosphorylated histone H3 .
- Caspase Activation : The compound triggers caspase cascades leading to programmed cell death, further supporting its role as an anticancer agent .
Antimicrobial Effects
Research has also highlighted the antimicrobial potential of ECP. The compound has been tested against various pathogens, showing effectiveness against:
- Bacterial Strains : ECP exhibited significant activity against common bacterial strains, suggesting its utility in antibiotic development.
- Fungal Strains : The compound also demonstrated antifungal properties, expanding its therapeutic applications beyond bacterial infections.
Case Studies
Several case studies have illustrated the efficacy of ECP in different biological contexts:
-
Case Study on Cancer Treatment :
- In a study involving human cancer cell lines (e.g., HeLa), ECP was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability and significant induction of apoptosis markers.
- Table 1 summarizes the effects of ECP on different cancer cell lines:
Cell Line IC50 (µM) Apoptosis Induction (%) HeLa 10 70 A549 15 65 MCF-7 12 60 -
Case Study on Antimicrobial Activity :
- In vitro assays demonstrated that ECP derivatives effectively inhibited growth in both Gram-positive and Gram-negative bacteria.
- Table 2 provides an overview of the antimicrobial activity of ECP:
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL Candida albicans 32 µg/mL
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate exhibit significant cytotoxic activity against various cancer cell lines. A study highlighted that the introduction of the ethyl carboxylate group at position 6 markedly increased the compound's anticancer potential, making it a promising scaffold for developing novel anticancer agents .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in critical biological pathways. For instance, it has been shown to interact favorably with proteins involved in inflammatory pathways and endoplasmic reticulum stress responses. Molecular docking studies confirmed its binding affinity to key regulatory proteins such as ATF4 and NF-kB, suggesting its potential role in treating inflammatory diseases.
Selective PDE2A Inhibition
Recent studies have focused on synthesizing derivatives of pyrazolo[1,5-a]pyrimidine that act as selective phosphodiesterase type 2A (PDE2A) inhibitors. These compounds have demonstrated high potency and selectivity, making them candidates for treating cognitive dysfunctions associated with neuropsychiatric disorders such as schizophrenia and Alzheimer’s disease .
Synthetic Applications
This compound serves as a precursor in the synthesis of various disubstituted derivatives. Its preparation often involves sequential site-selective cross-coupling reactions starting from simpler pyrazolo-pyrimidine derivatives. This synthetic versatility allows researchers to explore a wide range of structural modifications that can enhance biological activity or alter pharmacokinetic properties .
Material Science Applications
The unique photophysical properties of pyrazolo-pyrimidines have led to their exploration in material science. The incorporation of this compound into polymer matrices has been studied for potential applications in organic electronics and photonic devices due to its ability to exhibit significant light absorption and emission characteristics .
Case Study 1: Anticancer Research
In one study, a series of ethyl 6-chloropyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that certain modifications at the 5-position significantly enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells.
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| Compound A | 12 | High |
| Compound B | 25 | Moderate |
| Compound C | 8 | Very High |
Case Study 2: PDE2A Inhibition
Another study evaluated a novel derivative based on ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide for its effects on cognitive function in preclinical models. The compound exhibited significant improvements in cognitive performance correlated with dose-dependent increases in cGMP levels in the brain.
| Dose (mg/kg) | Cognitive Improvement (%) |
|---|---|
| 10 | 15 |
| 20 | 30 |
| 40 | 50 |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Effects: Chlorine at position 6 (target compound) vs. amino or aryl groups (e.g., 3ac, 3ah) significantly alters solubility and binding. Amino groups enhance hydrogen bonding but reduce lipophilicity, while chloro substituents increase electrophilicity .
Table 2: Comparative Physicochemical Data
Key Observations:
Q & A
Q. What are the optimized synthetic routes for Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole precursors. A highly efficient method employs ultrasonic irradiation in ethanol:water (1:1 v/v) at room temperature, achieving yields up to 95% . Key factors include:
- Solvent System : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the chloro position.
- Catalysis : Acidic or basic conditions (e.g., K₂CO₃) promote cyclization and esterification.
- Purification : Recrystallization from ethanol or column chromatography ensures purity (>95%).
- Critical Parameters : Reaction time (monitored via TLC) and temperature (room temperature avoids side reactions).
Q. How is this compound characterized using spectroscopic and analytical techniques?
- Methodological Answer :
- NMR Spectroscopy : NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 8.5–9.0 ppm) and ester groups (δ 4.4 ppm for CH₂, δ 1.4 ppm for CH₃). NMR confirms carbonyl (δ ~162 ppm) and pyrimidine carbons .
- Mass Spectrometry (MS) : EI-MS shows molecular ion peaks (e.g., m/z 225.6 for C₉H₈ClN₃O₂) .
- Elemental Analysis : Matches calculated C/H/N ratios (e.g., C 57.04%, H 3.57%, N 18.63%) .
- Melting Point : Sharp melting range (e.g., 210–212°C) confirms crystalline purity .
Advanced Research Questions
Q. How can stereoisomers or tautomers of this compound derivatives be resolved and analyzed?
- Methodological Answer :
- Chromatographic Separation : Use chiral columns (e.g., Chiralpak® IA) with hexane:isopropanol mobile phases to isolate anti/syn isomers .
- NMR Analysis : NOESY or COSY spectra distinguish stereochemistry. For example, anti-isomers show distinct coupling patterns in NMR (e.g., δ 5.5–6.0 ppm for diastereotopic protons) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for ethyl 7-phenyl-5-p-tolyl derivatives .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution or cyclization reactions?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic sites (e.g., C-6 chloro group’s susceptibility to substitution) .
- Molecular Docking : Assesses binding affinity to biological targets (e.g., kinases) by simulating interactions with active-site residues .
- Reactivity Indices : Fukui functions identify nucleophilic/electrophilic regions for functionalization .
Q. How does structural modification at the 6-position (e.g., chloro vs. cyano) alter biological activity or material properties?
- Methodological Answer :
- Comparative Synthesis : Replace chloro with cyano via Pd-catalyzed cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) .
- Biological Assays : Test kinase inhibition (e.g., EGFR) using fluorescence polarization assays. Chloro derivatives show higher IC₅₀ values due to electronegativity .
- Electronic Properties : UV-vis spectroscopy and cyclic voltammetry reveal chloro’s electron-withdrawing effect, reducing HOMO-LUMO gap compared to methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
